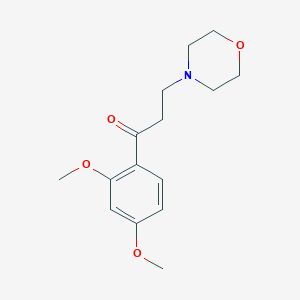
Propiophenone, 2',4'-dimethoxy-3-morpholino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 2',4'-dimethoxy-3-morpholino- is a chemical compound that is widely used in scientific research. It is a member of the phenylketone class of compounds and is often referred to as PDM. PDM is a versatile compound that has been used in a variety of research applications, including as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of PDM is not fully understood, but it is thought to act as a nucleophile in chemical reactions. PDM has been shown to react with various electrophiles, including alkyl halides, to form new compounds. Additionally, PDM has been shown to react with certain metal ions to form metal complexes.
Efectos Bioquímicos Y Fisiológicos
PDM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. PDM has been used as a tool for investigating the mechanisms of various biological processes, including the synthesis of cyclic ethers and the formation of metal complexes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PDM is its versatility. It can be used as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes. Additionally, PDM is relatively easy to synthesize and is considered to be relatively safe for use in laboratory experiments.
One limitation of PDM is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, PDM has not been extensively studied for its biochemical and physiological effects, so its safety and potential side effects are not fully understood.
Direcciones Futuras
There are many potential future directions for research involving PDM. One area of interest is the synthesis of new compounds with potential therapeutic applications, such as antitumor, antibacterial, and antiviral agents. Additionally, PDM could be used as a tool for investigating the mechanisms of various biological processes, including the formation of metal complexes and the synthesis of cyclic ethers. Further research is needed to fully understand the potential applications of PDM in scientific research.
Métodos De Síntesis
The synthesis of PDM involves a series of chemical reactions that begin with the condensation of propiophenone with 2,4-dimethoxybenzaldehyde. The resulting product is then reacted with morpholine to produce PDM. The synthesis of PDM is a well-established procedure that has been optimized over the years to produce high yields of pure product.
Aplicaciones Científicas De Investigación
PDM has been used in a variety of research applications, including as a building block for the synthesis of other compounds. It has been used to synthesize compounds with potential antitumor, antibacterial, and antiviral properties. PDM has also been used as a reagent in chemical reactions, including in the synthesis of cyclic ethers and in the preparation of heterocyclic compounds.
Propiedades
Número CAS |
18703-83-8 |
|---|---|
Nombre del producto |
Propiophenone, 2',4'-dimethoxy-3-morpholino- |
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO4/c1-18-12-3-4-13(15(11-12)19-2)14(17)5-6-16-7-9-20-10-8-16/h3-4,11H,5-10H2,1-2H3 |
Clave InChI |
LRMNBXLXQZOSKD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC |
Otros números CAS |
18703-83-8 |
Sinónimos |
1-(2,4-Dimethoxyphenyl)-3-morpholino-1-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



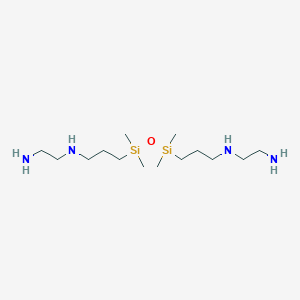
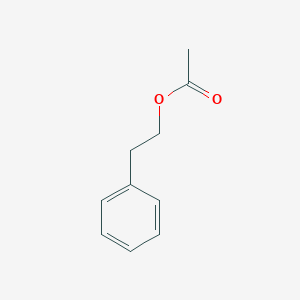
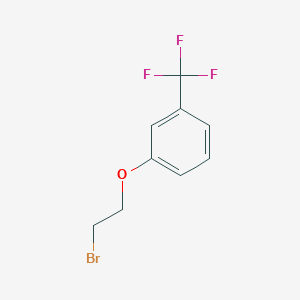
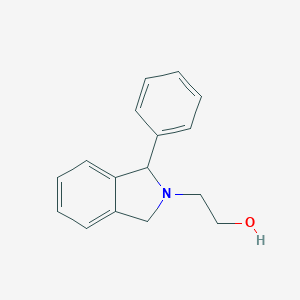
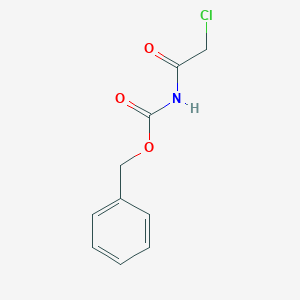
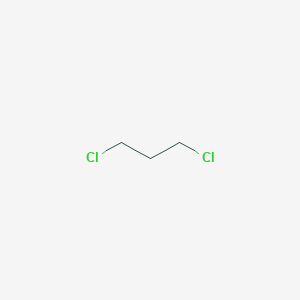
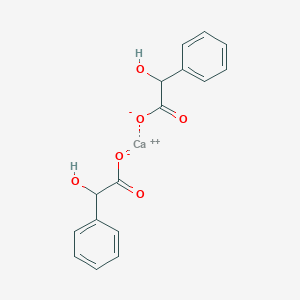
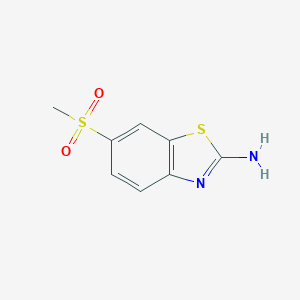
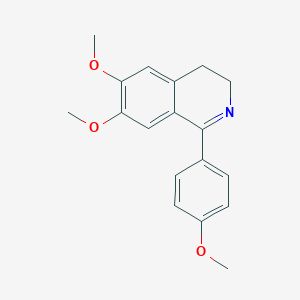

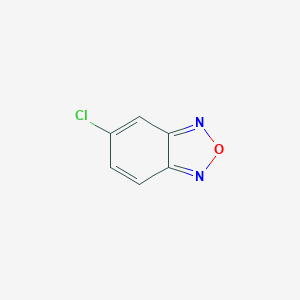
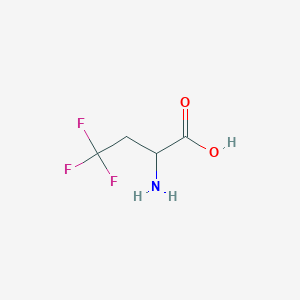
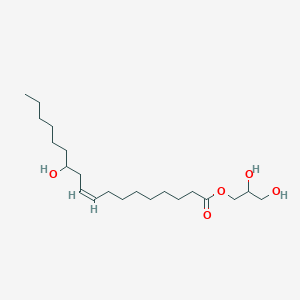
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)